3-(Thiazol-2-yl)butan-2-ol
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Overview
Description
3-(Thiazol-2-yl)butan-2-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)butan-2-ol can be achieved through various methods. One common approach involves the reaction of thiazole with butan-2-ol under specific conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Additionally, microwave irradiation techniques have been employed for the rapid and efficient synthesis of thiazole derivatives under solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
3-(Thiazol-2-yl)butan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
3-(Thiazol-2-yl)butan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NOS |
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Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-5(6(2)9)7-8-3-4-10-7/h3-6,9H,1-2H3 |
InChI Key |
WAEUCHSVKNLGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)C(C)O |
Origin of Product |
United States |
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